molecular formula C11H13ClN2O2 B1350360 (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-82-2

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Cat. No. B1350360
M. Wt: 240.68 g/mol
InChI Key: YUGYFQMRAJZGBQ-PPHPATTJSA-N
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Description

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, also known as ACBC, is a chemical compound with the molecular formula C11H13ClN2O2 . It has recently gained attention in the scientific community due to its potential applications.


Molecular Structure Analysis

The molecular structure of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is represented by the formula C11H13ClN2O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride include its molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride serves as a precursor in synthesizing various pharmacologically active compounds. For instance, it's used in the synthesis of N-substituted-β-amino acid derivatives, which exhibit significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering and Drug Modification

  • The compound is pivotal in crystal engineering. Studies on baclofen, a similar γ-amino acid, highlight its significance in the formation of multicomponent crystals, demonstrating the potential of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride in modulating drug properties and interactions (Báthori & Kilinkissa, 2015).

Hypoxia-Selective Antitumor Agents

  • It's utilized in synthesizing hypoxia-selective cytotoxins, such as chlorambucil N-oxide, emphasizing its potential in targeted cancer therapies. These compounds are designed to be more toxic in hypoxic conditions, common in solid tumors, compared to normal tissues (Tercel et al., 1995).

Synthesis of Pharmacologically Active Substances

  • The chemical serves as a building block for synthesizing β-substituted γ-aminobutyric acid derivatives, which are of pharmacological interest. For example, derivatives such as Phenibut have nootropic effects, while Baclofen is recognized for its muscle relaxant and analgesic properties. The synthesis of these compounds provides insights into their structural and functional roles in medical applications (Vasil'eva et al., 2016).

properties

IUPAC Name

(3S)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYFQMRAJZGBQ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375858
Record name (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

CAS RN

332061-84-4, 270065-82-2
Record name Benzenebutanoic acid, β-amino-2-cyano-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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